molecular formula C11H15NO4 B14907242 Methyl 3-(5-ethylfuran-2-carboxamido)propanoate

Methyl 3-(5-ethylfuran-2-carboxamido)propanoate

Cat. No.: B14907242
M. Wt: 225.24 g/mol
InChI Key: OXLXOUURGMEGBJ-UHFFFAOYSA-N
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Description

Methyl 3-(5-ethylfuran-2-carboxamido)propanoate (CAS: 1248939-11-8) is a methyl ester derivative featuring a propanoate backbone linked to a 5-ethylfuran-2-carboxamido group. The compound combines a furan heterocycle substituted with an ethyl group at the 5-position, connected via an amide bond to the methyl propanoate moiety.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

methyl 3-[(5-ethylfuran-2-carbonyl)amino]propanoate

InChI

InChI=1S/C11H15NO4/c1-3-8-4-5-9(16-8)11(14)12-7-6-10(13)15-2/h4-5H,3,6-7H2,1-2H3,(H,12,14)

InChI Key

OXLXOUURGMEGBJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(O1)C(=O)NCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-ethylfuran-2-carboxamido)propanoate typically involves the esterification of 3-(5-ethylfuran-2-carboxamido)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-ethylfuran-2-carboxamido)propanoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different amide derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: 3-(5-ethylfuran-2-carboxamido)propanol.

    Substitution: Various amide or ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(5-ethylfuran-2-carboxamido)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(5-ethylfuran-2-carboxamido)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s furan ring and amide group play a crucial role in its binding affinity and specificity. The ester group may undergo hydrolysis to release the active carboxylic acid derivative, which can then exert its effects on the target pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

Furan Derivatives with Alkyl/Formyl Substituents
  • The ethyl group is electron-donating, which may stabilize the furan ring against electrophilic attacks.
  • The alkyne linker in this compound may increase rigidity and influence π-π stacking interactions, unlike the flexible amide bond in the target compound .
Heterocyclic Variants
  • This contrasts with the amide group in the target compound, which is more polar and hydrogen-bond-capable .
  • Pyrazole (two adjacent nitrogen atoms) is more basic, while thiazole (sulfur and nitrogen) has distinct aromaticity. The methoxy group on the phenyl ring in these compounds may improve solubility in polar solvents compared to the ethyl-substituted furan .

Physical and Chemical Properties

Compound Name CAS Key Functional Groups Melting Point (°C) Solubility Trends
Methyl 3-(5-ethylfuran-2-carboxamido)propanoate 1248939-11-8 Amide, ethylfuran, methyl ester Not reported Moderate in polar solvents
3-Methoxyphenyl trifluoromethanesulfonate Not provided Triflate, methoxyphenyl 88–91 Low (hydrophobic)
Methyl 3-(5-ethylisoxazol-3-yl)-3-oxopropanoate Not provided Isoxazole, ketone, methyl ester Not reported Low to moderate
  • Melting Points: The target compound’s amide group likely increases its melting point compared to esters like methyl 3-(5-ethylisoxazol-3-yl)-3-oxopropanoate, which lacks strong intermolecular hydrogen bonding. Triflate derivatives (e.g., 3-Methoxyphenyl trifluoromethanesulfonate) exhibit higher melting points due to ionic character .
  • Solubility: The amide group in the target compound may enhance solubility in polar solvents (e.g., DMSO, ethanol) relative to purely aromatic or alkyl-substituted analogs.

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